molecular formula C10H14ClNO B189791 3-Phenyl-3-pyrrolidinol hydrochloride CAS No. 1488-02-4

3-Phenyl-3-pyrrolidinol hydrochloride

Cat. No.: B189791
CAS No.: 1488-02-4
M. Wt: 199.68 g/mol
InChI Key: TXWWLCQBZZBGQW-UHFFFAOYSA-N
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Description

3-Phenyl-3-pyrrolidinol hydrochloride is a chemical compound that belongs to the class of pyrrolidinols. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 3-Phenyl-3-pyrrolidinol hydrochloride involves the reductive cyclization of 4-amino-3-hydroxybutyronitriles using Raney nickel as a catalyst . Another method includes the hydroxylation of 1-benzoylpyrrolidine by Aspergillus sp. followed by stereoselective esterification using a commercial lipase .

Industrial Production Methods

In industrial settings, this compound can be synthesized by reacting tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate with hydrogen chloride in methanol and diethyl ether under an inert atmosphere . The reaction is typically carried out at temperatures ranging from 0 to 20°C for about 4 hours .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-pyrrolidinol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, methanol, diethyl ether, and Raney nickel . The conditions for these reactions typically involve inert atmospheres and controlled temperatures.

Major Products Formed

The major products formed from these reactions include various derivatives of 3-Phenyl-3-pyrrolidinol, which can be used in further chemical synthesis and applications .

Scientific Research Applications

3-Phenyl-3-pyrrolidinol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.

    Biology: It is used in the study of biological processes and as a reagent in biochemical assays.

    Medicine: It has potential therapeutic applications, including its use in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets and pathways. These compounds can inhibit enzymes and receptors involved in various biological processes, leading to their therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Phenyl-3-pyrrolidinol hydrochloride include other pyrrolidine derivatives such as:

  • 3-Phenyl-3-hydroxypyrrolidine hydrochloride
  • 3-Pyrrolidinol, 3-phenyl-, hydrochloride
  • 3-Phenyl-3-pyrrolidinol HCl

Uniqueness

What sets this compound apart from other similar compounds is its specific chemical structure and the unique properties it imparts. This compound’s solubility in water and ethanol, along with its potential therapeutic applications, make it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

3-phenylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-10(6-7-11-8-10)9-4-2-1-3-5-9;/h1-5,11-12H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWWLCQBZZBGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1488-02-4
Record name 3-Pyrrolidinol, 3-phenyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001488024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyrrolidinol, hydrochloride
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Record name 3-phenylpyrrolidin-3-ol hydrochloride
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